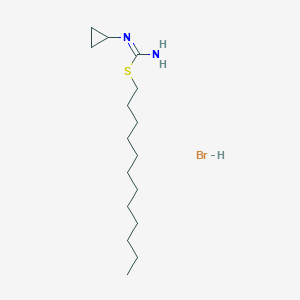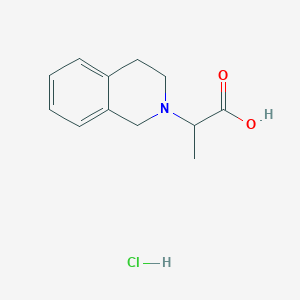
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride
Descripción general
Descripción
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1838782-59-4 . It has a molecular weight of 255.74 . The IUPAC name for this compound is 2- (3,4-dihydroisoquinolin-2 (1H)-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c1-2-12 (13 (15)16)14-8-7-10-5-3-4-6-11 (10)9-14;/h3-6,12H,2,7-9H2,1H3, (H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.74 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is involved in the synthesis of various compounds with potential biological activities. Aghekyan et al. (2017) describe the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, some of which exhibited moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
Influence on Blood Coagulation
The compound has been used to create amides that influence blood coagulation. Limanskii et al. (2009) synthesized a series of propanoic acid amides which were found to be hemostatics, decreasing blood coagulation time (Limanskii et al., 2009).
One-Pot Synthesis Techniques
Sun et al. (2019) reported a one-pot reaction for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles, demonstrating an efficient method for synthesizing derivatives of tetrahydroisoquinoline (Sun et al., 2019).
Anticancer Properties
Research has indicated potential anticancer properties. Redda et al. (2010) synthesized tetrahydroisoquinoline derivatives that showed cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent (Redda et al., 2010).
Antifungal Activity
Compounds derived from tetrahydroisoquinoline have been reported to possess antifungal properties. Surikova et al. (2010) synthesized derivatives that showed antifungal activity against Candida albicans (Surikova et al., 2010).
PET Ligand Development
In the field of neuroimaging, Gao et al. (2006) designed and synthesized tetrahydroisoquinoline derivatives as potential PET ligands for imaging brain diseases (Gao et al., 2006).
Antiglioma Activity
Mohler et al. (2006) discovered that certain tetrahydroisoquinoline derivatives selectively blocked the growth of C6 glioma, offering potential in glioma treatment (Mohler et al., 2006).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;/h2-5,9H,6-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZUTJUBHLPALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
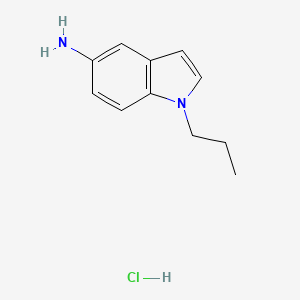
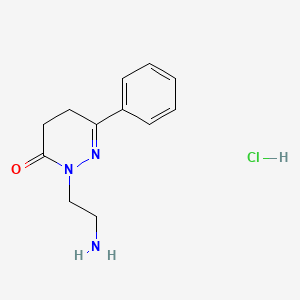
![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)
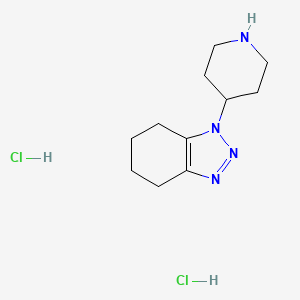
![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
